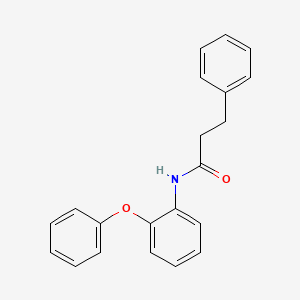
N-(2-phenoxyphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)-3-phenylpropanamide, also known as Fluridone, is a herbicide that has been widely used in the agricultural industry. Fluridone is a highly effective herbicide that has been used to control the growth of various aquatic plants, including algae and submerged weeds.
Mechanism of Action
N-(2-phenoxyphenyl)-3-phenylpropanamide works by inhibiting the synthesis of carotenoids, which are essential pigments for photosynthesis in plants. Without carotenoids, plants cannot produce energy from sunlight and eventually die. N-(2-phenoxyphenyl)-3-phenylpropanamide specifically inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. N-(2-phenoxyphenyl)-3-phenylpropanamide also affects the synthesis of abscisic acid, a plant hormone that regulates various physiological processes such as seed germination and stress response.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a broad spectrum of herbicidal activity. It is effective against a wide range of aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its high specificity for inhibiting phytoene desaturase, which makes it an effective tool for studying the biosynthesis of carotenoids in plants. N-(2-phenoxyphenyl)-3-phenylpropanamide is also highly soluble in water, which makes it easy to prepare solutions for experiments. One limitation of using N-(2-phenoxyphenyl)-3-phenylpropanamide is its potential toxicity to non-target organisms in aquatic environments. N-(2-phenoxyphenyl)-3-phenylpropanamide can also be expensive to produce, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-phenoxyphenyl)-3-phenylpropanamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of certain cancers. Further studies are also needed to understand the potential environmental impact of N-(2-phenoxyphenyl)-3-phenylpropanamide and its effects on non-target organisms in aquatic environments. In addition, there is a need for the development of more cost-effective synthesis methods for N-(2-phenoxyphenyl)-3-phenylpropanamide to make it more accessible for research purposes.
Synthesis Methods
N-(2-phenoxyphenyl)-3-phenylpropanamide is synthesized by the reaction of 2-phenoxyaniline and 3-phenylpropionyl chloride in the presence of a base. The reaction yields N-(2-phenoxyphenyl)-3-phenylpropanamide as a white solid, which is then purified by recrystallization. The chemical structure of N-(2-phenoxyphenyl)-3-phenylpropanamide is shown below:
Scientific Research Applications
N-(2-phenoxyphenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties. It has been used for the control of various aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of certain cancers. Studies have shown that N-(2-phenoxyphenyl)-3-phenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFVLNUIOSEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)
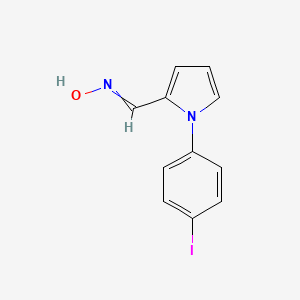
![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)
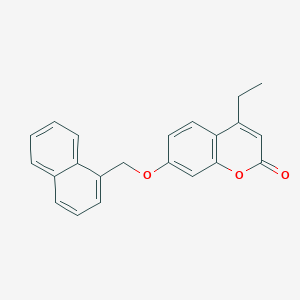
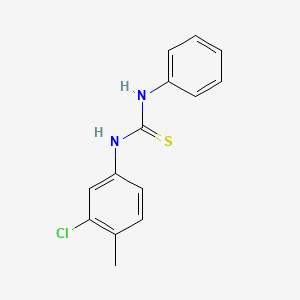
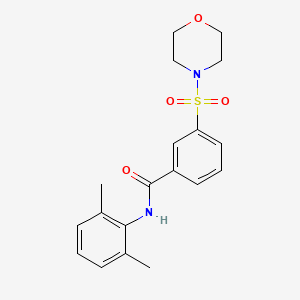
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
